![molecular formula C11H16N2O4 B1375313 2-(hidroximetil)-4,6-dihidropirrolo[3,4-d][1,3]oxazol-5-carboxilato de tert-butilo CAS No. 1251012-01-7](/img/structure/B1375313.png)
2-(hidroximetil)-4,6-dihidropirrolo[3,4-d][1,3]oxazol-5-carboxilato de tert-butilo
Descripción general
Descripción
Tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate, otherwise known as TBHP, is a heterocyclic compound belonging to the class of pyrrolo[3,4-d]oxazoles. It is a colorless solid with a molecular weight of 222.26 g/mol and has a melting point of 196-198°C. TBHP is widely used in the synthesis of various organic compounds, and has recently become the focus of scientific research due to its various applications in biochemistry, physiology, and other fields.
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Compuestos Orgánicos
Este compuesto sirve como un intermedio versátil en la síntesis de una variedad de nuevos compuestos orgánicos. Su estructura permite la creación de amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas . Estos derivados exhiben un amplio espectro de actividades biológicas, incluidas propiedades antibacterianas, antifúngicas, anticancerígenas, antiparasitarias, antihistamínicas y antidepresivas .
Evaluación Biológica
El compuesto y sus derivados han sido caracterizados y evaluados para actividades biológicas. Por ejemplo, se han estudiado las actividades antibacterianas y antifúngicas contra varios microorganismos, mostrando actividad moderada . Esto destaca su posible uso en el desarrollo de nuevos agentes antimicrobianos.
Descubrimiento de Fármacos
La incorporación de los derivados del compuesto en el descubrimiento de fármacos es significativa debido a la flexibilidad conformacional y los átomos de nitrógeno polares, que mejoran la interacción con las macromoléculas . Esta flexibilidad lo convierte en un valioso bloque de construcción en el campo de la química medicinal.
Investigación Antiviral
Los derivados de este compuesto han mostrado promesa en la investigación antiviral. Los compuestos que contienen aminas heteroarílicas de cinco miembros, similares en estructura al 2-(hidroximetil)-4,6-dihidropirrolo[3,4-d][1,3]oxazol-5-carboxilato de tert-butilo, han exhibido actividad antiviral contra virus como el virus de la enfermedad de Newcastle .
Tratamiento del Cáncer
Los derivados del indol, que pueden sintetizarse utilizando este compuesto, juegan un papel crucial en la biología celular y se utilizan como compuestos biológicamente activos para tratar las células cancerosas . La importancia de los indoles en los productos naturales y los fármacos subraya la relevancia del compuesto en la investigación oncológica.
Química Heterocíclica
El compuesto se utiliza en química heterocíclica para crear andamios como la pirrolopirazina, que son biológicamente activos y contienen anillos de pirrol y pirazina. Estos andamios exhiben actividades antimicrobianas, antiinflamatorias, antivirales, antifúngicas, antioxidantes, antitumorales e inhibitorias de quinasas .
Mecanismo De Acción
The mechanism of action of a specific oxazole derivative would depend on its structure and the target it interacts with. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. This can lead to changes in the conformation or activity of the target, which can then affect downstream biochemical pathways .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific structures. Factors that could influence the pharmacokinetics include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways that are affected. This could include changes in gene expression, protein activity, or cellular signaling .
Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other molecules or ions in the solution .
Propiedades
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-9(6-14)12-7/h14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWKTXUJDICQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

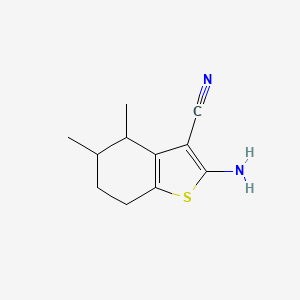
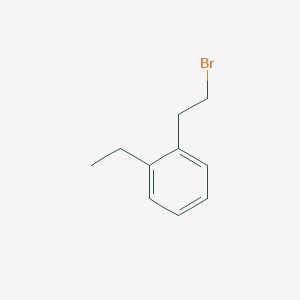
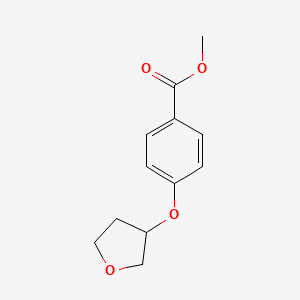
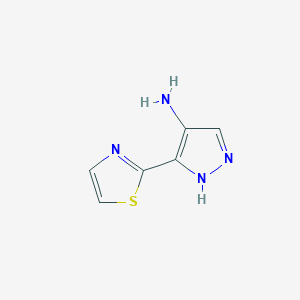
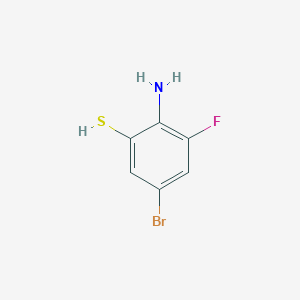
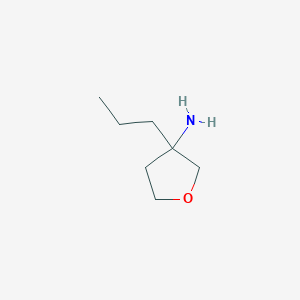
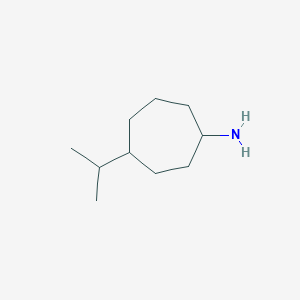
![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
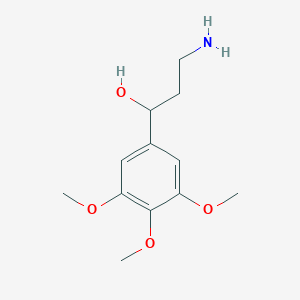
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)